molecular formula C6H8O2 B1268620 2-Furanethanol CAS No. 35942-95-1

2-Furanethanol

Cat. No.: B1268620
CAS No.: 35942-95-1
M. Wt: 112.13 g/mol
InChI Key: MZQBNTYWHOHSMS-UHFFFAOYSA-N
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Description

2-Furanethanol, also known as furfuryl alcohol, is an organic compound with the molecular formula C(_5)H(_6)O(_2). It is a colorless liquid with a faint odor, commonly used in the synthesis of various chemicals. The compound is characterized by a furan ring attached to a hydroxymethyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furanethanol can be synthesized through several methods. One common method involves the reduction of furfural using hydrogen in the presence of a catalyst such as nickel or copper chromite. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of furfural, which is derived from agricultural byproducts like corn cobs and oat hulls. The process involves the use of a fixed-bed reactor where furfural vapor is passed over a catalyst bed at high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 2-Furanethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Furanethanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furanethanol involves its ability to undergo various chemical transformations due to the presence of the hydroxymethyl group attached to the furan ring. This group can participate in hydrogen bonding, making the compound reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQBNTYWHOHSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348978
Record name 2-furanethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35942-95-1
Record name 2-Furanethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35942-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-furanethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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